2-(Ethanesulfonyl)-2,6-diazaspiro[3.4]octane
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Overview
Description
2-(Ethanesulfonyl)-2,6-diazaspiro[34]octane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspiro octane ring and an ethanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethanesulfonyl)-2,6-diazaspiro[3.4]octane can be achieved through several routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring. These approaches utilize readily available starting materials and conventional chemical transformations with minimal chromatographic purifications .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
2-(Ethanesulfonyl)-2,6-diazaspiro[3.4]octane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(Ethanesulfonyl)-2,6-diazaspiro[3.4]octane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe to study biological processes and interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Ethanesulfonyl)-2,6-diazaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.4]octane: A similar spirocyclic compound without the ethanesulfonyl group.
Oxa-azaspiro[3.4]octane: Contains an oxygen atom in the spirocyclic structure.
Thia-azaspiro[3.4]octane: Contains a sulfur atom in the spirocyclic structure.
Uniqueness
2-(Ethanesulfonyl)-2,6-diazaspiro[3.4]octane is unique due to the presence of the ethanesulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and reactivity, making it a valuable scaffold in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C8H16N2O2S |
---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
2-ethylsulfonyl-2,7-diazaspiro[3.4]octane |
InChI |
InChI=1S/C8H16N2O2S/c1-2-13(11,12)10-6-8(7-10)3-4-9-5-8/h9H,2-7H2,1H3 |
InChI Key |
TXUGDZAZTNAMQK-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CC2(C1)CCNC2 |
Origin of Product |
United States |
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